molecular formula C16H13NOS B13949599 Methyl 2-phenylthio-6-quinolyl ether CAS No. 61931-86-0

Methyl 2-phenylthio-6-quinolyl ether

Cat. No.: B13949599
CAS No.: 61931-86-0
M. Wt: 267.3 g/mol
InChI Key: APNJFVPUIDYMQH-UHFFFAOYSA-N
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Description

Methyl 2-phenylthio-6-quinolyl ether is an organic compound with the molecular formula C16H13NOS. It is a derivative of quinoline, featuring a phenylthio group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenylthio-6-quinolyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the reaction of a quinoline derivative with a phenylthio group under basic conditions to form the desired ether.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylthio-6-quinolyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Methyl 2-phenylthio-6-quinolyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-phenylthio-6-quinolyl ether involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(phenylthio)quinoline
  • Quinoline, 6-methoxy-2-(phenylthio)-

Uniqueness

Methyl 2-phenylthio-6-quinolyl ether is unique due to its specific structural features, such as the presence of both a phenylthio group and a quinoline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

61931-86-0

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

6-methoxy-2-phenylsulfanylquinoline

InChI

InChI=1S/C16H13NOS/c1-18-13-8-9-15-12(11-13)7-10-16(17-15)19-14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

APNJFVPUIDYMQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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